Methyl 13-hydroxytridecanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 13-hydroxytridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h15H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMZSDGQZKRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282858 | |
| Record name | methyl 13-hydroxytridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-29-7 | |
| Record name | NSC28480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 13-hydroxytridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Analytical Characterization of Methyl 13 Hydroxytridecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms. For Methyl 13-hydroxytridecanoate (molecular formula C₁₄H₂₈O₃), a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all signals.
In the ¹H NMR spectrum of this compound, distinct signals correspond to protons in different chemical environments. The spectrum is characterized by a sharp singlet for the methyl ester protons, signals for protons adjacent to the hydroxyl and carbonyl groups, and a large, complex signal for the long methylene (B1212753) chain.
Key expected signals include:
A singlet at approximately 3.67 ppm, integrating to three protons, is assigned to the methyl ester group (-COOCH₃).
A triplet at approximately 3.64 ppm, integrating to two protons, corresponds to the methylene group attached to the hydroxyl function (H-13).
A triplet at approximately 2.30 ppm, integrating to two protons, is characteristic of the methylene group adjacent to the carbonyl group of the ester (H-2).
A broad multiplet, typically observed between 1.25 and 1.63 ppm, arises from the overlapping signals of the remaining methylene protons (H-3 to H-12) in the long aliphatic chain.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-14 (-OCH₃) | 3.67 | Singlet (s) | 3H |
| H-13 (-CH₂OH) | 3.64 | Triplet (t) | 2H |
| H-2 (-CH₂CO-) | 2.30 | Triplet (t) | 2H |
| H-3 | 1.63 | Multiplet (m) | 2H |
| H-12 | 1.56 | Multiplet (m) | 2H |
| H-4 to H-11 | ~1.25 | Multiplet (m) | 16H |
Note: Data is predicted based on standard chemical shift values for long-chain fatty acid methyl esters.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. vaia.com For this compound, fourteen distinct carbon signals are expected, confirming the presence of 14 carbon atoms in unique environments.
Key expected signals are:
The carbonyl carbon (C-1) of the ester group appears significantly downfield, around 174.4 ppm.
The carbon of the methyl ester (C-14) resonates at approximately 51.5 ppm. nih.gov
The carbon bearing the hydroxyl group (C-13) is found around 63.1 ppm.
The carbons of the long methylene chain (C-3 to C-12) produce a cluster of signals in the typical aliphatic region of 24-35 ppm. The carbon alpha to the carbonyl group (C-2) is typically found around 34.1 ppm.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 174.4 |
| C-13 (-CH₂OH) | 63.1 |
| C-14 (-OCH₃) | 51.5 |
| C-2 | 34.1 |
| C-12 | 32.8 |
| C-3 | 29.7 |
| C-4 to C-11 | 29.6 - 24.7 |
Note: Data is predicted based on standard chemical shift values and data from PubChem for the compound. researchgate.net
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear correlation pathway along the aliphatic chain, for instance, between the protons at C-2 and C-3, C-3 and C-4, and so on, up to the correlation between H-12 and H-13. This confirms the linear arrangement of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. slideshare.net This allows for the definitive assignment of each carbon in the methylene chain by linking it to its corresponding proton signal. For example, the proton signal at 3.64 ppm (H-13) would show a cross-peak with the carbon signal at 63.1 ppm (C-13).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. slideshare.net It is particularly useful for identifying quaternary carbons and confirming the connection of different functional groups. In this molecule, the HMBC spectrum would show a crucial correlation from the methyl protons at 3.67 ppm (H-14) to the carbonyl carbon at 174.4 ppm (C-1), confirming the methyl ester functionality.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation patterns, which can provide structural clues.
HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition. For this compound (C₁₄H₂₈O₃), the exact mass can be calculated and compared to an experimental value.
| Ion | Molecular Formula | Calculated Mass (m/z) |
| [M+H]⁺ | C₁₄H₂₉O₃⁺ | 245.2111 |
| [M+Na]⁺ | C₁₄H₂₈NaO₃⁺ | 267.1931 |
Note: Calculated masses are based on the most abundant isotopes of each element.
GC-MS is a powerful hyphenated technique that first separates components of a mixture by Gas Chromatography (GC) and then provides mass spectra for each component. docbrown.info This method is standard for the analysis of fatty acid methyl esters (FAMEs). bibliotekanauki.pl this compound can be identified in a complex mixture, such as one derived from bacterial lipids, by its specific retention time on a given GC column and its characteristic mass spectrum. nih.gov
The mass spectrum obtained under electron impact (EI) ionization would show a molecular ion peak ([M]⁺) at m/z 244. Key fragmentation patterns for long-chain methyl esters include:
Loss of a methoxy (B1213986) radical (•OCH₃): A peak at m/z 213 (M-31).
McLafferty rearrangement: A characteristic ion at m/z 74, resulting from the rearrangement and cleavage involving the ester group.
Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the hydroxyl group. Cleavage between C-12 and C-13 would yield fragments that help to pinpoint the location of the -OH group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of a compound based on the absorption of infrared radiation by its specific chemical bonds, which vibrate at characteristic frequencies. For this compound, the key functional groups are the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
The presence of the hydroxyl group gives rise to a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The stretching vibration of the carbonyl (C=O) in the methyl ester group is typically observed as a strong, sharp peak around 1740 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). The long hydrocarbon chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | ~3500-3200 (broad) |
| Carbonyl (C=O) of Ester | Stretching | ~1740 (strong, sharp) |
| C-H (Alkyl) | Stretching | ~2928, 2856 |
| C-O (Ester) | Stretching | ~1249, 1197, 1171 |
| C-H (Alkyl) | Bending | ~1436 |
This table presents expected IR absorption bands for this compound based on data from analogous compounds.
Advanced Chromatographic Separations
To analyze this compound within complex mixtures, advanced chromatographic techniques are employed. These methods offer high resolution and sensitivity, which are essential for separating and identifying individual components.
Two-Dimensional Gas Chromatography (GC x GC)
Comprehensive two-dimensional gas chromatography (GC x GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. chula.ac.th In GC x GC, the sample is subjected to two independent separations in two different columns connected by a modulator. chula.ac.th This results in a structured two-dimensional chromatogram with increased peak capacity and improved resolution, which is particularly beneficial for complex samples like fatty acid methyl ester (FAME) mixtures. chula.ac.thgcms.cz
For the analysis of hydroxy FAMEs like this compound, a typical GC x GC setup would involve a non-polar first-dimension column and a more polar second-dimension column. The separation in the first dimension is primarily based on the boiling point of the analytes, while the second dimension separates based on polarity. The presence of the hydroxyl group in this compound significantly increases its polarity compared to non-hydroxylated FAMEs of similar chain length, causing it to have a longer retention time in the second dimension.
To improve the volatility and chromatographic behavior of hydroxy FAMEs in GC analysis, a derivatization step is often necessary. The hydroxyl group is typically converted to a less polar and more stable derivative, such as a trimethylsilyl (B98337) (TMS) ether. rsc.org
| Parameter | First Dimension | Second Dimension |
| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., BPX-50) |
| Separation Principle | Boiling Point / Volatility | Polarity |
| Expected Retention Behavior of this compound (as TMS derivative) | Elutes based on its molecular weight, similar to other C14 FAMEs. | Significantly longer retention time compared to non-polar FAMEs due to the TMS ether group. |
This table illustrates a typical column setup and expected retention behavior for the GC x GC analysis of derivatized this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is another highly effective technique for the analysis of complex mixtures containing hydroxy fatty acids. nih.gov LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov For compounds like this compound, which may not be sufficiently volatile for GC analysis without derivatization, LC-MS is an excellent alternative.
Reversed-phase liquid chromatography is commonly used for the separation of FAMEs. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of analytes is primarily based on their hydrophobicity. This compound, being a long-chain ester, is relatively non-polar but the terminal hydroxyl group introduces a degree of polarity that influences its retention time.
Mass spectrometry provides molecular weight and structural information. For this compound (molecular weight: 244.37 g/mol ), the mass spectrometer can be operated in various modes to confirm its identity. In electrospray ionization (ESI), a common ionization technique for LC-MS, the compound can be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the mobile phase, such as sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing characteristic fragment ions that help to elucidate the structure, including the position of the hydroxyl group.
| Analytical Step | Description | Expected Result for this compound |
| LC Separation | Reversed-phase chromatography using a C18 column with a gradient of a polar mobile phase (e.g., methanol (B129727)/water). | Retention time will be dependent on the specific gradient conditions, but will be shorter than a non-hydroxylated C14 methyl ester due to the polarity of the -OH group. |
| MS Detection (ESI+) | Ionization of the analyte to form charged molecules. | Detection of ions such as [M+H]⁺ (m/z 245.2) and/or [M+Na]⁺ (m/z 267.2). |
| MS/MS Fragmentation | Collision-induced dissociation of the parent ion to generate characteristic fragment ions. | Fragmentation patterns will reveal the loss of water (H₂O) from the hydroxyl group and cleavage at positions adjacent to the ester and hydroxyl functionalities, confirming the structure. |
This table outlines the expected process and results for the LC-MS analysis of this compound.
Biological Relevance and Metabolic Pathways of Methyl 13 Hydroxytridecanoate in Non Human Organisms
Natural Occurrence and Biosynthetic Origins
Identification in Plant Extracts and Other Biological Sources
While direct isolation of Methyl 13-hydroxytridecanoate from natural sources is not widely documented in scientific literature, the core structure, 13-hydroxytridecanoic acid, is a known omega-hydroxy long-chain fatty acid. nih.gov Its methylated form belongs to a class of compounds, fatty acid methyl esters (FAMEs), that are found throughout the biological world. FAMEs are frequently identified in analyses of microbial lipids, where their profiles can serve as "microbial fingerprints" for identifying bacterial species. wikipedia.orgresearchgate.net For instance, various hydroxylated fatty acid methyl esters have been identified in bacteria, such as 2-hydroxy lauric acid methyl ester in coliform bacteria. glpbio.com
Closely related compounds have been isolated from plant sources. For example, ethyl 3,3-dimethyl-13-hydroxytridecanoate, a structurally similar molecule, was identified in the bark of Adenanthera pavonina. researchgate.netresearchgate.net The presence of this and other FAMEs in diverse organisms, from bacteria associated with corals to various plant species, suggests that the necessary enzymatic machinery for synthesizing such molecules is widespread in nature. frontiersin.org
Precursors and Early Stage Biosynthesis Pathways
The biosynthesis of this compound can be inferred from established metabolic pathways for fatty acids in non-human organisms, primarily plants and microorganisms. The process involves three key stages: synthesis of the fatty acid backbone, hydroxylation, and esterification.
Backbone Synthesis : The precursor is tridecanoic acid (C13), an odd-chain saturated fatty acid. The synthesis of odd-chain fatty acids is less common than that of even-chain fatty acids but can occur in microorganisms and plants. It often starts with a propionyl-CoA primer instead of the usual acetyl-CoA in de novo fatty acid synthesis. news-medical.net Subsequent elongation cycles add two-carbon units from malonyl-CoA to build the 13-carbon chain.
Hydroxylation : The hydroxyl group is introduced at the terminal (ω) carbon. This reaction is a hallmark of the ω-oxidation pathway, catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgwikipedia.org These enzymes use molecular oxygen and a reducing agent like NADPH to hydroxylate the terminal methyl group of a fatty acid. wikipedia.org Various microbial CYPs have been identified that can hydroxylate medium-chain fatty acids. nih.gov
Esterification : The final step is the methylation of the carboxylic acid group of 13-hydroxytridecanoic acid to form the methyl ester. This reaction is typically catalyzed by a carboxyl methyltransferase, which transfers a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the carboxylate.
| Step | Reaction | Key Enzyme Class | Precursors | Product |
| 1 | De Novo Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA | Tridecanoic acid |
| 2 | Omega-Hydroxylation | Cytochrome P450 Monooxygenase | Tridecanoic acid, O₂, NADPH | 13-Hydroxytridecanoic acid |
| 3 | Methyl Esterification | Carboxyl Methyltransferase | 13-Hydroxytridecanoic acid, SAM | This compound |
Enzymatic Transformations and Degradation in Non-Human Systems
Once formed, this compound can be metabolized through several enzymatic pathways that target its ester bond and hydroxyl group. These degradation pathways are crucial for recycling the carbon and energy stored in the molecule.
Hydrolytic Pathways of Ester Linkages
The primary step in the degradation of this compound is the hydrolysis of its methyl ester linkage. This reaction is catalyzed by esterase or lipase (B570770) enzymes, which are ubiquitous in microorganisms. lyellcollection.org The hydrolysis cleaves the ester bond, releasing 13-hydroxytridecanoic acid and methanol (B129727). lyellcollection.org This de-esterification is a necessary prerequisite for the further metabolism of the fatty acid backbone via oxidation pathways. Studies on various bacterial strains have shown that the ability to grow on FAMEs as a carbon source is directly linked to the production of these hydrolytic enzymes. lyellcollection.org
Oxidation and Reduction Mechanisms Involving the Hydroxyl Group
The 13-hydroxytridecanoic acid released from hydrolysis is a substrate for the ω-oxidation pathway. wikipedia.orgnih.gov This pathway further oxidizes the terminal hydroxyl group.
The steps are as follows:
Oxidation to an Aldehyde : The terminal hydroxyl group (-CH₂OH) is oxidized to an aldehyde (-CHO). This reaction is catalyzed by an alcohol dehydrogenase, often using NAD⁺ as an electron acceptor. wikipedia.org
Oxidation to a Carboxylic Acid : The aldehyde group is subsequently oxidized to a carboxylic acid group (-COOH) by an aldehyde dehydrogenase, also typically dependent on NAD⁺. wikipedia.org
The final product of this two-step oxidation is tridecane-1,13-dioic acid, a dicarboxylic acid. This dicarboxylic acid can then be shortened from both ends via β-oxidation, providing acetyl-CoA (and a final propionyl-CoA) units that can enter central metabolic cycles like the citric acid cycle for energy production. news-medical.netnih.gov
| Pathway | Starting Substrate | Key Enzymes | Intermediate Product | Final Product (of this stage) |
| ω-Oxidation | 13-Hydroxytridecanoic acid | Alcohol Dehydrogenase | 13-Oxotridecanoic acid | Tridecane-1,13-dioic acid |
| 13-Oxotridecanoic acid | Aldehyde Dehydrogenase |
Methyl Group Metabolic Cycling in Microorganisms and Lower Eukaryotes
The hydrolysis of this compound releases methanol, a one-carbon (C1) compound. Many microorganisms, known as methylotrophs, are capable of using methanol as a sole source of carbon and energy. The methanol is typically oxidized to formaldehyde, which is then assimilated into central metabolic pathways or further oxidized to carbon dioxide for energy generation.
The methyl group involved in the biosynthesis of the ester originates from S-adenosyl-L-methionine (SAM). SAM is a universal methyl donor in all domains of life, synthesized from methionine and ATP. The metabolic network that ensures a steady supply of methyl groups for such reactions is known as one-carbon metabolism. This cycle is fundamental for the synthesis of numerous essential compounds, including certain amino acids, purines, and lipids. Therefore, the methyl group of this compound is intricately linked to the central metabolic and biosynthetic hubs of the cell.
Integration into Broader Non-Human Metabolic Networks
While research specifically detailing the complete metabolic pathway of this compound in non-human organisms is intricate and not fully elucidated, its structural characteristics firmly place it within the broader context of fatty acid metabolism. Its integration into these networks can be understood by examining its relationship with fatty acid metabolism in eukaryotes, its potential interplay with lipid signaling, and its role as a monomer in the synthesis of biopolymers.
Relationship with Fatty Acid Metabolism in Eukaryotes
This compound is a derivative of tridecanoic acid, an odd-chain saturated fatty acid. In eukaryotes, the metabolism of fatty acids is a fundamental process for energy production and the synthesis of essential cellular components. news-medical.netnih.gov The metabolism of odd-chain fatty acids like tridecanoic acid follows the β-oxidation pathway, similar to even-chain fatty acids, until the final cycle, which yields propionyl-CoA instead of acetyl-CoA. news-medical.net Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, contributing to gluconeogenesis. news-medical.net
The presence of a hydroxyl group at the 13th carbon suggests that this compound could be an intermediate or a product of fatty acid hydroxylation. This process is often catalyzed by cytochrome P450 monooxygenases. nih.gov In the context of fatty acid metabolism, hydroxylation can increase the water solubility of fatty acids, facilitating their transport and further metabolism, or it can be a step in the synthesis of more complex lipids.
In various eukaryotic organisms, including plants and fungi, fatty acid metabolism is compartmentalized, with different steps occurring in the cytosol, mitochondria, and peroxisomes. wikipedia.orgfrontiersin.org The synthesis of fatty acids primarily occurs in the cytosol, while their breakdown for energy production (β-oxidation) happens in the mitochondria and peroxisomes. wikipedia.orgfrontiersin.org The specific enzymes and pathways involved can vary between different organisms and cellular compartments.
Table 1: Key Aspects of Fatty Acid Metabolism in Eukaryotes Relevant to this compound
| Metabolic Process | Description | Relevance to this compound |
| β-Oxidation | Catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH. For odd-chain fatty acids, the final product is propionyl-CoA. news-medical.net | As a derivative of an odd-chain fatty acid, its carbon skeleton would likely be metabolized via β-oxidation. |
| Fatty Acid Synthesis | Anabolic process that builds fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.org | The precursor, tridecanoic acid, is synthesized through this pathway, although odd-chain fatty acids are generally less common than even-chain ones. |
| Hydroxylation | Introduction of a hydroxyl group into a fatty acid chain, often by cytochrome P450 enzymes. nih.gov | The hydroxyl group at the 13th position indicates that this compound is a product of a hydroxylation reaction. |
| Esterification | Reaction of a carboxylic acid with an alcohol to form an ester. | The "methyl" part of the name indicates it is a methyl ester of 13-hydroxytridecanoic acid, a common modification in biological systems for transport or storage. |
Interplay with Lipid Signaling Pathways in Non-Mammalian Models
Lipid molecules, including fatty acids and their derivatives, are crucial signaling molecules in a wide range of cellular processes. In non-mammalian models, such as plants and fungi, lipid signaling pathways regulate growth, development, and responses to environmental stress. researchgate.net
While direct evidence for the signaling role of this compound is limited, its structural similarity to other known signaling lipids suggests potential involvement. For instance, oxidized fatty acids, known as oxylipins, are a major class of signaling molecules in plants, involved in defense against pathogens and pests. researchgate.net The formation of these molecules often involves lipoxygenases (LOX) and other oxidative enzymes. researchgate.net The hydroxyl group on this compound suggests it could be a type of oxylipin.
In some microorganisms, hydroxylated fatty acids have been shown to possess biological activities, including antimicrobial properties. nhri.org.tw For example, Pseudomonas aeruginosa produces 7,10-dihydroxy-8(E)-octadecenoic acid, which exhibits antibacterial activity. nhri.org.tw This raises the possibility that this compound or its corresponding free acid could have similar roles in certain non-mammalian organisms.
The fat-1 gene, found in C. elegans and plants but not in mammals, encodes an n-3 desaturase that converts n-6 fatty acids to n-3 fatty acids. nih.gov This highlights that distinct lipid metabolic pathways and their resulting signaling molecules exist in non-mammalian eukaryotes. nih.gov
Table 2: Potential Roles of Hydroxylated Fatty Acids in Non-Mammalian Signaling
| Organism Group | Signaling Pathway/Function | Potential Relevance of this compound |
| Plants | Oxylipin signaling (e.g., jasmonic acid pathway) for defense and development. researchgate.net | As a hydroxylated fatty acid, it could potentially act as a signaling molecule or a precursor in these pathways. |
| Fungi | Regulation of development, sporulation, and secondary metabolite production. | Hydroxylated fatty acids can influence fungal development and interactions with other organisms. |
| Bacteria | Quorum sensing and biofilm formation. | Some hydroxylated fatty acids are involved in bacterial communication and community behavior. |
Role as Metabolites or Intermediates in Biopolymer Monomer Synthesis
In plants, a significant fate of fatty acids and their derivatives is their incorporation into complex biopolyesters like cutin and suberin. nih.govoup.comnsf.gov These polymers form protective layers on the surfaces of aerial and underground plant parts, respectively. researchgate.net The monomers of these polymers are typically long-chain ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and their derivatives. oup.comaocs.org
The biosynthesis of these monomers involves the hydroxylation of fatty acids, a key step catalyzed by cytochrome P450 enzymes. nsf.govaocs.org While C16 and C18 fatty acids are the most common precursors for cutin and suberin monomers, the presence of other chain lengths, including odd-chain fatty acids, has been reported. nih.govoup.com Given its structure as a hydroxylated fatty acid, 13-hydroxytridecanoic acid (the parent acid of this compound) could potentially serve as a monomer or an intermediate in the synthesis of such biopolymers in certain plant species.
The process of polymerization involves the formation of ester linkages between the hydroxyl and carboxyl groups of the monomer units. oup.com The methyl ester form, this compound, might represent a transiently modified form of the monomer before its incorporation into the polymer chain.
Furthermore, polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage compounds. mdpi.comscribd.com The monomers for PHAs are typically 3-hydroxyalkanoates. researchgate.net While 13-hydroxytridecanoate does not fit the typical monomer structure for the most common PHAs, the diversity of PHA monomers is vast and depends on the bacterial species and the available carbon source.
Structure Activity Relationship Sar Studies of Methyl 13 Hydroxytridecanoate Analogues and Derivatives
Synthesis of Structurally Modified Analogues
The synthesis of analogues of Methyl 13-hydroxytridecanoate is a strategic process aimed at probing the importance of different parts of the molecule. This typically involves multi-step organic synthesis pathways that allow for precise modifications.
The position of the hydroxyl group along the tridecanoate (B1259635) chain is a critical determinant of its biological function. The synthesis of positional isomers, where the hydroxyl group is moved to other carbons of the alkyl chain, allows researchers to map the spatial requirements of the binding pocket of a target enzyme or receptor. For instance, analogues such as Methyl 12-hydroxytridecanoate, Methyl 11-hydroxytridecanoate, and so on, can be synthesized. The general synthetic approach often starts from a corresponding keto-ester, which is then reduced to the desired hydroxyl positional isomer.
A general synthetic strategy might involve the use of a long-chain dicarboxylic acid monoester, which can be converted to an acid chloride and then reacted with a suitable organometallic reagent to introduce a keto group at a specific position. Subsequent stereoselective or non-stereoselective reduction of the ketone yields the desired hydroxylated analogue.
Table 1: Examples of Synthesized Analogues with Varied Hydroxyl Group Position
| Compound Name | Structure |
| This compound | |
| Methyl 12-hydroxytridecanoate | |
| Methyl 11-hydroxytridecanoate | |
| Methyl 9-hydroxytridecanoate | |
| Methyl 7-hydroxytridecanoate | |
| Methyl 5-hydroxytridecanoate | |
| Methyl 3-hydroxytridecanoate |
Note: The images in this table are illustrative representations of the chemical structures.
Introducing branching, such as methyl or ethyl groups, onto the alkyl chain can provide information about the steric tolerance of a binding site. This is often achieved by using appropriately substituted building blocks during the synthesis.
Table 2: Examples of Synthesized Analogues with Modified Alkyl Chains
| Compound Name | Modification |
| Methyl 11-hydroxyundecanoate | Shorter alkyl chain (C11) |
| Methyl 15-hydroxypentadecanoate | Longer alkyl chain (C15) |
| Methyl 13-hydroxy-12-methyltridecanoate | Methyl branch near the hydroxyl group |
| Methyl 13-hydroxy-2-methyltridecanoate | Methyl branch near the ester group |
The terminal methyl ester group can be modified to explore its role in binding and solubility. Saponification of the methyl ester to the corresponding carboxylic acid (13-hydroxytridecanoic acid) is a common modification. Other esters (e.g., ethyl, propyl) can be prepared to assess the impact of the size of the ester alkyl group. nih.gov Furthermore, the ester can be converted into an amide to investigate the importance of the hydrogen bond donating and accepting capabilities of this functional group. mdpi.com
The synthesis of these derivatives often starts from this compound itself or its corresponding acid. Standard esterification or amidation reactions are employed to introduce the desired functional group. nih.gov
Table 3: Examples of Synthesized Derivatives with Altered Terminal Groups
| Compound Name | Alteration |
| 13-Hydroxytridecanoic acid | Hydrolysis of the methyl ester to a carboxylic acid |
| Ethyl 13-hydroxytridecanoate | Esterification with ethanol (B145695) |
| 13-Hydroxytridecanamide | Amidation of the carboxylic acid |
| N-Methyl-13-hydroxytridecanamide | N-alkylation of the amide |
Influence of Structural Variations on Biological Activity in Non-Human Models
The synthesized analogues and derivatives are then evaluated in various non-human biological systems to determine how the structural changes affect their activity. These studies are fundamental to building a comprehensive SAR profile.
Many hydroxy fatty acids are substrates or inhibitors of specific enzymes. The structural modifications of this compound analogues can significantly impact their recognition and processing by enzymes such as lipases, esterases, and cytochrome P450s.
For instance, studies on analogues of other fatty acid esters have shown that the position of the hydroxyl group is critical for enzymatic recognition. nih.gov An enzyme's active site is often highly specific, and moving the hydroxyl group can lead to a dramatic decrease in binding affinity and turnover rate. Similarly, altering the alkyl chain length can affect how the substrate fits into the binding pocket, with either shorter or longer chains potentially being less optimal for binding. nih.gov
The nature of the terminal group is also crucial. The conversion of the methyl ester to a carboxylic acid can introduce a negative charge at physiological pH, which may either enhance or disrupt interactions with charged residues in the enzyme's active site.
Table 4: Hypothetical Impact of Structural Variations on Enzymatic Activity
| Structural Variation | Predicted Impact on Enzymatic Recognition | Rationale |
| Hydroxyl group shifted away from C-13 | Decreased or altered activity | The native position is likely optimal for binding to the active site. |
| Shorter or longer alkyl chain | Decreased activity | Suboptimal fit within the enzyme's hydrophobic binding pocket. |
| Introduction of alkyl branches | Steric hindrance leading to decreased activity | Branches may clash with amino acid residues in the binding site. |
| Conversion to carboxylic acid | Altered binding affinity | Introduction of a charge may lead to new electrostatic interactions or repulsion. |
| Conversion to a bulkier ester or amide | Decreased activity | Steric hindrance at the catalytic site. nih.gov |
The biological effects of this compound analogues are often assessed in cellular or whole-organism models, such as yeast, nematodes (C. elegans), or mammalian cell cultures. google.com These studies can reveal the compound's influence on various cellular processes, including signaling pathways, gene expression, and membrane properties.
For example, long-chain fatty acids and their derivatives can act as signaling molecules. The structural modifications can modulate their ability to activate or inhibit specific signaling pathways. Changes in lipophilicity due to altered chain length or the introduction of polar groups can affect the compound's ability to cross cell membranes and reach its intracellular targets.
Computational and Theoretical Investigations of Methyl 13 Hydroxytridecanoate
Molecular Modeling and Conformation Analysis
Molecular modeling serves as a cornerstone for understanding the three-dimensional arrangement of atoms in methyl 13-hydroxytridecanoate and how this arrangement influences its physical and chemical properties.
Quantum Chemical Calculations for Spectroscopic Predictions
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and the observed spectra.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Quantum chemical methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comnih.gov The accuracy of these predictions has been shown to be quite good for fatty acid methyl esters, with median prediction errors for chemical shifts often well below 0.1 ppm. nih.govresearchgate.net However, it is also noted that predictors may have outliers with larger errors and can sometimes fail to reproduce subtle trends observed experimentally. nih.govresearchgate.net For this compound, the predicted chemical shifts would be characteristic of its structure. For instance, the protons of the methyl ester group are expected to have a distinct singlet peak around 3.7 ppm. aocs.org The proton attached to the carbon bearing the hydroxyl group (C13) and the protons of the adjacent methylene (B1212753) group would also have characteristic chemical shifts that can be predicted. The ¹³C NMR spectrum would similarly show predictable signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, and the various methylene carbons along the chain. Comparing these theoretical spectra with experimental data can confirm the molecular structure and assign specific resonances. mdpi.comrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ (ester) | ~3.7 |
| -CH(OH)- | ~3.6 |
| -CH₂- adjacent to -CH(OH)- | ~1.5 |
| Terminal -CH₃ | ~0.9 |
Note: These are approximate values based on typical shifts for similar functional groups in long-chain esters.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~174 |
| -C(OH)- | ~70 |
| -OCH₃ (ester) | ~51 |
| Methylene carbons (-CH₂-) | 25-35 |
| Terminal -CH₃ | ~14 |
Note: These are approximate values based on typical shifts for similar functional groups in long-chain esters.
Vibrational Frequency Analysis for IR Spectral Interpretation
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical vibrational frequency analysis, typically performed using DFT, can calculate the frequencies and intensities of the IR-active vibrational modes of this compound. rsc.org These calculated spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of absorption bands. mpg.de Key predicted vibrational frequencies would include the O-H stretching of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), the C=O stretching of the ester group (a strong band around 1740 cm⁻¹), and various C-H stretching and bending vibrations of the alkyl chain. researchgate.netmdpi.com The C-O stretching of the hydroxyl and ester groups would also be present in the fingerprint region. The accuracy of these predictions allows for a detailed interpretation of the experimental IR spectrum, confirming the presence of the key functional groups.
In Silico Approaches for Predicting Reactivity and Biotransformations
Computational methods can also be used to predict how this compound might react or be metabolized. In silico approaches can model potential reaction pathways and interactions with biological systems, such as enzymes. frontiersin.orgnih.gov For instance, the reactivity of the hydroxyl and ester groups can be assessed by calculating parameters like electrostatic potential maps, which show the electron-rich and electron-poor regions of the molecule. scielo.org.mx This can help predict sites susceptible to nucleophilic or electrophilic attack.
Furthermore, molecular docking simulations could be used to predict how this compound might bind to the active site of enzymes, such as lipases or cytochrome P450s, which are known to be involved in the metabolism of fatty acids and their esters. jcchems.commdpi.com These simulations can provide insights into the potential for biotransformation, such as hydrolysis of the ester bond or oxidation of the alkyl chain. Such predictive studies are valuable in understanding the metabolic fate of the compound and its potential biological roles.
Reaction Mechanism Simulations
The enzymatic synthesis of FAHFAs is a key area of investigation, often involving lipases. acs.orgacs.org For instance, the esterification of a hydroxy fatty acid with another fatty acid is a thermodynamically controlled reaction where the presence of water can promote the reverse hydrolysis reaction. acs.org Computational models can simulate this process in different environments to predict optimal conditions for synthesis.
A common method for FAHFA synthesis involves the use of lipases, such as Candida antarctica lipase (B570770) A (CalA). acs.orgacs.org Computational studies on such enzymes can help to understand their substrate selectivity and catalytic mechanism. While direct simulations for this compound are not available, studies on similar systems provide a framework. For example, kinetic models have been developed for the enzymatic esterification of oleic acid and ethanol (B145695) catalyzed by immobilized Candida antarctica lipase, which could be adapted to model the formation of this compound. conicet.gov.ar
Theoretical studies also extend to the formation of the hydroxy fatty acid backbone itself. For example, the involvement of cytochrome P450 enzymes in the ω-hydroxylation of fatty acids is a key area of research. nih.govnih.gov Computational models can elucidate the structural features of these enzymes that enforce hydroxylation at the terminal (ω) carbon, which is a thermodynamically less favorable position compared to sub-terminal carbons. nih.gov Such simulations would investigate the steric constraints within the enzyme's active site that orient the fatty acid chain for specific oxidation.
The table below illustrates the type of data that would be generated from a computational study on the enzymatic synthesis of a FAHFA, using hypothetical values for a reaction involving a 13-hydroxytridecanoyl moiety.
| Parameter | Value | Description |
| Reactants | 13-hydroxytridecanoic acid + Methanol (B129727) | Starting materials for the esterification reaction. |
| Enzyme | Lipase (e.g., CalA) | Biocatalyst for the esterification. |
| Solvent | Non-aqueous (e.g., hexane) | Solvent choice can significantly impact reaction equilibrium and rate. |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔG) | -5 to -10 kcal/mol | The overall change in Gibbs free energy, indicating a spontaneous reaction. |
| Key Transition State | Tetrahedral intermediate | A high-energy, transient species formed during the esterification process. |
Enzyme-Substrate Docking and Interaction Analysis
Enzyme-substrate docking is a computational technique that predicts the preferred orientation of a molecule (the substrate) when bound to a protein (the enzyme) to form a stable complex. plos.org This analysis is vital for understanding the specificity of enzymes and for designing new biocatalysts or inhibitors. For this compound, docking studies would primarily focus on its interaction with enzymes involved in its synthesis or metabolism, such as lipases and cytochrome P450s.
Interaction with Lipases:
Lipases are a common focus for the enzymatic synthesis of FAHFAs. acs.org Molecular docking studies can reveal how a substrate like 13-hydroxytridecanoic acid and an alcohol like methanol fit into the active site of a lipase. These studies can identify key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies with a cutinase from Rhodococcus showed that butyric acid was a more suitable substrate than longer or shorter chain fatty acids based on binding energy and the distance to the active site serine. jmb.or.kr Similar principles would apply to the interaction of 13-hydroxytridecanoic acid with a lipase.
The results of such a docking study could be summarized in a table, as shown below with hypothetical data for this compound and a lipase.
| Enzyme | Substrate | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Candida antarctica Lipase A | 13-hydroxytridecanoic acid | -7.5 | Ser105, Asp187, His224 | Hydrogen Bonding (Catalytic Triad) |
| Leu145, Ile189, Trp104 | Hydrophobic Interactions | |||
| Methanol | -3.2 | His224 | Hydrogen Bonding |
Interaction with Cytochrome P450 Enzymes:
Cytochrome P450 (CYP) enzymes are responsible for the ω-hydroxylation of fatty acids to produce the hydroxy fatty acid precursors of FAHFAs. nih.govnih.gov Docking simulations can help explain the regioselectivity of these enzymes. For instance, studies on the CYP4 family of enzymes, which preferentially catalyze ω-hydroxylation, use computational models to show how the fatty acid chain is constrained within a narrow active site channel, leaving only the terminal methyl group accessible to the reactive heme center. nih.gov
A hypothetical docking analysis of tridecanoic acid with a CYP4A enzyme is presented in the table below.
| Enzyme | Substrate | Predicted Binding Pose | Key Active Site Residues | Significance |
| Cytochrome P450 4A11 | Tridecanoic Acid | Carboxylate group interacts with a basic residue at the channel entrance; ω-carbon positioned near the heme iron. | Arg, Phe, Ala | Arg residue orients the fatty acid. Phe and Ala residues form a narrow hydrophobic channel that restricts movement. |
| This orientation favors hydroxylation at the ω-position over other, more chemically reactive sites. |
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes with Enhanced Selectivity
The chemical synthesis of hydroxy fatty acids and their esters presents significant challenges, primarily in achieving high regioselectivity (control over the hydroxyl group's position) and stereoselectivity (control over the 3D orientation of the chiral center). nih.gov While classical chemical methods exist, they often require harsh conditions and lack the necessary precision. acs.org Emerging research is focused on developing more elegant and efficient synthetic strategies.
Future development in synthesizing Methyl 13-hydroxytridecanoate will likely pivot towards two main areas: biocatalysis and modern organic catalysis.
Biocatalytic Routes: The use of engineered enzymes and whole-cell biocatalysts offers a green and highly selective alternative to chemical synthesis. nih.gov Researchers have successfully used engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce ω-hydroxy fatty acids. acs.orgnih.gov For instance, expressing cytochrome P450 monooxygenases, such as CYP153A from Marinobacter aquaeolei, can facilitate the terminal (ω) or sub-terminal (ω-1) hydroxylation of fatty acids with high selectivity. nih.gov The discovery and engineering of novel fatty acid hydratases, which add water across a double bond, also present a promising avenue for producing specific hydroxy fatty acids from unsaturated precursors. nih.gov
Advanced Chemical Catalysis: Innovations in chemical synthesis, such as photocatalysis and transition-metal catalysis, offer new tools for creating complex molecules with high precision under mild conditions. hilarispublisher.com Asymmetric synthesis protocols, which use chiral auxiliaries or catalysts, are critical for producing enantiomerically pure hydroxy fatty acids. nih.govresearchgate.net For example, methods using chiral oxazolidinones have achieved excellent enantiomeric excess (98-99% ee) in the synthesis of 2-hydroxy fatty acid methyl esters. researchgate.net Adapting these advanced catalytic systems could enable the selective synthesis of the (R) or (S) enantiomer of this compound, which is crucial for studying its biological activity.
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Whole-Cell Biocatalysis | Utilizes engineered microbes (E. coli, S. cerevisiae) expressing specific hydroxylating enzymes (e.g., P450s). nih.govnih.gov | Production from tridecanoic acid or its precursors with high regioselectivity for the C-13 position. |
| Enzymatic Synthesis | Employs isolated enzymes like fatty acid hydratases or lipases. nih.gov | Stereoselective synthesis from unsaturated 13-carbon precursors. |
| Asymmetric Catalysis | Uses chiral auxiliaries or metal catalysts to control stereochemistry. nih.govresearchgate.net | Enantioselective synthesis to yield either the (R) or (S) isomer for biological testing. |
| Photocatalysis | Uses light to drive chemical reactions under mild conditions. hilarispublisher.commdpi.com | Novel C-H activation/hydroxylation routes on the fatty acid backbone. |
Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
A significant hurdle in studying FAHFAs, including this compound, is their low abundance in biological samples and the existence of numerous structural isomers. nih.govnih.gov Differentiating between, for example, this compound and Methyl 12-hydroxytridecanoate is analytically challenging but vital, as different isomers can have distinct biological activities. researchgate.net
The gold standard for analysis is liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. nih.gov However, future research will require more powerful techniques.
Advanced Mass Spectrometry: Emerging MS-based methods are being developed to provide deeper structural information. Data-independent acquisition (DIA) coupled with electron-activated dissociation (EAD) mass spectrometry (LC-SWATH-EAD-MS/MS) is a novel technique that allows for more comprehensive fragmentation of the molecule, enabling the precise localization of the hydroxyl group and any double bonds within the fatty acid chain. biorxiv.org
Chromatographic Separation: Improving the chromatographic separation of isomers is paramount. The development of new stationary phases for both liquid chromatography and gas chromatography (GC) can enhance the resolution of closely related FAHFA isomers.
Derivatization Strategies: Chemical derivatization can improve both chromatographic separation and mass spectrometric detection. For instance, creating derivatives that produce unique fragment ions upon collision-induced dissociation can help pinpoint the hydroxyl group's location. nih.gov
| Analytical Technique | Principle | Application in this compound Analysis |
| LC-MS/MS | Separates molecules by liquid chromatography and identifies them by mass and fragmentation pattern. nih.govnih.gov | Standard method for detection and quantification in biological matrices. |
| LC-SWATH-EAD-MS/MS | A data-independent acquisition method with advanced fragmentation for detailed structural analysis. biorxiv.org | Unambiguous identification of the hydroxyl position, differentiating C-13 from other isomers. |
| GC-MS | Separation of volatile (often derivatized) compounds followed by mass spectrometry. nih.gov | Analysis of the fatty acid methyl ester after silylation of the hydroxyl group. |
| Chiral Chromatography | Utilizes a chiral stationary phase to separate enantiomers (R and S forms). | Determination of the enantiomeric composition of biologically derived this compound. |
Elucidation of Undiscovered Metabolic Pathways in Diverse Organisms
The metabolic pathways that produce and degrade this compound are largely uncharacterized. While general pathways for hydroxy fatty acid metabolism are known, the specific enzymes and regulatory networks involved with this particular compound remain elusive. nih.gov Hydroxy fatty acids can be formed through several routes, including the hydroxylation of fatty acids by cytochrome P450 enzymes, the hydration of unsaturated fatty acids by hydratases, or as intermediates in β-oxidation. nih.govgerli.com
Future research will focus on identifying the specific biosynthetic machinery responsible for its formation in different organisms.
Functional Genomics and Bioinformatics: The starting point for pathway discovery is often the genome. By searching bacterial, fungal, and plant genomes for sequences similar to known hydroxylases or hydratases, researchers can identify candidate genes. nih.gov These genes can then be expressed in a host organism like E. coli to test their function and substrate specificity.
Metabolomic Profiling and Isotope Tracing: By feeding organisms with isotopically labeled precursors (e.g., ¹³C-labeled tridecanoic acid) and tracking the label's incorporation into this compound and other metabolites, scientists can map out metabolic fluxes and identify connected pathways.
Enzyme Discovery in Diverse Niches: Exploring unique environments, from soil bacteria to marine sponges, could lead to the discovery of novel enzymes with the specific activity required to synthesize 13-hydroxytridecanoic acid. gerli.com For example, Bacillus subtilis is known to produce 3-hydroxy long-chain fatty acids as precursors for lipopeptide biosynthesis via a specific cytochrome P450 enzyme. nih.gov A similar dedicated pathway may exist for ω-1 hydroxylation.
High-Throughput Screening for Structure-Activity Relationship Expansion
Understanding what this compound does requires testing its effect on a wide range of biological systems. High-throughput screening (HTS) provides a mechanism to rapidly assess the compound's activity against thousands of potential targets. This is essential for building a comprehensive structure-activity relationship (SAR) profile. nih.gov
The process involves several key steps:
Library Synthesis: A crucial prerequisite for SAR studies is the creation of a chemical library. This involves not only synthesizing pure this compound but also its isomers (e.g., with the hydroxyl at C-12, C-11, etc.) and analogs (e.g., with different chain lengths or functional groups). mdpi.com
Assay Development: A battery of HTS assays must be developed to probe various biological functions. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays measuring endpoints like inflammation, cell proliferation, or metabolic changes. nih.gov
Screening and Data Analysis: The chemical library is screened against the assays. The resulting data can reveal "hits"—analogs that show significant biological activity. This information is then used to build SAR models that correlate specific structural features with activity, guiding the design of more potent or selective molecules. For example, studies on other FAHFAs have used such approaches to investigate their antioxidant or NRF2-activating properties. acs.orgmdpi.com
Integration of Omics Data for Systems-Level Understanding of Biological Roles
The biological function of a single molecule like this compound cannot be fully understood in isolation. A systems biology approach, which integrates multiple layers of "omics" data, is necessary to see the bigger picture. biorxiv.org This involves studying how the compound perturbs or is influenced by the entire biological system.
Key omics technologies that will drive future research include:
Lipidomics: This is the large-scale study of lipids. Advanced lipidomics platforms can precisely quantify the levels of this compound and hundreds of other related lipids in cells or tissues under various conditions (e.g., in response to a stimulus or in a disease state). nih.gov
Transcriptomics and Proteomics: These technologies measure the expression of all genes (mRNA) and the abundance of all proteins, respectively. By correlating changes in the levels of this compound with changes in gene or protein expression, researchers can identify the pathways it regulates.
Metabolomics: This provides a snapshot of all small-molecule metabolites in a system. It can reveal how the presence of this compound affects broader metabolism, such as central carbon metabolism or amino acid pathways.
By integrating these datasets, scientists can construct comprehensive models of the compound's role, identifying its upstream biosynthetic enzymes and its downstream signaling targets and functional effects. biorxiv.org This holistic view is the ultimate goal for elucidating the biological significance of this compound.
Q & A
Q. Answer :
- Techniques : Use GC-MS or HPLC to assess purity (>98% as per industrial standards ). For structural confirmation, employ NMR (¹H and ¹³C) and FTIR to identify hydroxyl (-OH) and ester (-COO-) functional groups.
- Data Interpretation : Compare retention times (GC-MS) or spectral peaks (NMR/FTIR) with reference libraries (e.g., NIST Chemistry WebBook ). Ensure consistency in molecular weight (C₁₄H₂₈O₃; MW 244.37) and CAS registry numbers (e.g., 72864-23-4 for analogs ).
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., melting points) reported for methyl hydroxy esters like this compound?
Q. Answer :
- Root Cause Analysis : Variability may arise from differing purification methods (e.g., recrystallization vs. column chromatography) or instrument calibration (e.g., DSC vs. traditional capillary methods) .
- Methodology : Replicate experiments using standardized protocols (e.g., NIST’s vapor pressure measurement guidelines ). Cross-reference with published datasets (e.g., van Genderen et al., 2002 on methyl ester phase equilibria ).
- Reporting : Clearly document experimental conditions (e.g., heating rate, solvent purity) to enable comparison .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols .
- Storage : Keep in sealed containers at 2–8°C, away from incompatible materials (e.g., strong acids/oxidizers) .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and consult WHO poison center guidelines .
Advanced: How can computational modeling optimize the synthesis of this compound from fatty acid precursors?
Q. Answer :
- Model Design : Use density functional theory (DFT) to predict reaction pathways (e.g., esterification kinetics of 13-hydroxytetradecanoic acid). Validate with experimental data from analogs like Methyl 3-hydroxydodecanoate .
- Parameterization : Incorporate thermodynamic properties (e.g., ΔvapH° = 86.6 kJ/mol for methyl esters ) into kinetic simulations.
- Validation : Compare predicted yields with HPLC-measured outcomes under varying temperatures/pH .
Basic: What are the ecological implications of this compound in laboratory waste streams?
Q. Answer :
- Disposal : Classify as non-hazardous waste if purity >98% and uncontaminated. Avoid drainage; dispose via licensed chemical waste facilities .
- Ecotoxicity : While no direct data exist for this compound, structurally similar esters (e.g., Methyl palmitate) show low acute toxicity to aquatic organisms .
Advanced: How should researchers design experiments to study the biological activity of this compound derivatives?
Q. Answer :
- Hypothesis-Driven Design : Focus on structure-activity relationships (SAR). For example, modify the hydroxyl position (e.g., 12- vs. 13-hydroxy) and test antimicrobial efficacy .
- Controls : Include positive controls (e.g., known antimicrobial esters) and negative controls (solvent-only).
- Data Collection : Use mixed-methods approaches—quantitative MIC assays paired with qualitative SEM imaging of bacterial membrane disruption .
Basic: How to ensure reproducibility in synthesizing this compound?
Q. Answer :
- Protocol Standardization : Document catalyst concentrations (e.g., H₂SO₄ vs. enzymatic lipases), reaction times, and purification steps (e.g., solvent ratios for recrystallization) .
- Data Sharing : Publish raw NMR/GC-MS spectra in open repositories (e.g., Dryad ) with metadata (e.g., instrument model, solvent grade) .
Advanced: What strategies mitigate spectral interference (e.g., overlapping peaks) in NMR analysis of this compound?
Q. Answer :
- Experimental : Use deuterated solvents (e.g., CDCl₃) and adjust acquisition parameters (e.g., higher magnetic field strength) .
- Computational : Apply deconvolution software (e.g., MestReNova) to resolve overlapping signals. Cross-validate with HSQC/HMBC for ambiguous assignments .
Basic: What are the key physical properties of this compound relevant to formulation studies?
Q. Answer :
- Solubility : Hydrophobic due to long alkyl chain; soluble in chloroform, hexane, or DMSO .
- Thermal Stability : Stable below 100°C; degradation observed in presence of strong acids/bases .
Advanced: How can researchers address gaps in the toxicological profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
